ethyl 4-({(2Z)-3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its unique structure, which includes a thiazine ring, a fluorophenethyl group, and a methoxyanilino carbonyl group.
Vorbereitungsmethoden
The synthesis of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE typically involves multiple steps:
Formation of the Thiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazine ring.
Introduction of the Fluorophenethyl Group: This step involves the substitution reaction where the fluorophenethyl group is introduced to the thiazine ring.
Attachment of the Methoxyanilino Carbonyl Group: This step involves the coupling of the methoxyanilino carbonyl group to the thiazine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Analyse Chemischer Reaktionen
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenethyl group.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-({3-(2-FLUOROPHENETHYL)-6-[(4-METHOXYANILINO)CARBONYL]-4-OXO-1,3-THIAZINAN-2-YLIDEN}AMINO)BENZOATE can be compared with other similar compounds such as:
ETHYL 4-(3-(3-(TRIFLUOROMETHYL)PHENYL)UREIDO)BENZOATE: This compound has a trifluoromethyl group instead of a fluorophenethyl group.
ETHYL 4-(3-(2-CHLORO-4-METHOXYPHENYL)UREIDO)BENZOATE: This compound has a chloro-methoxyphenyl group instead of a fluorophenethyl group.
ETHYL 4-(3-(4-ACETAMIDOPHENYL)UREIDO)BENZOATE: This compound has an acetamidophenyl group instead of a fluorophenethyl group.
Eigenschaften
Molekularformel |
C29H28FN3O5S |
---|---|
Molekulargewicht |
549.6 g/mol |
IUPAC-Name |
ethyl 4-[[3-[2-(2-fluorophenyl)ethyl]-6-[(4-methoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C29H28FN3O5S/c1-3-38-28(36)20-8-10-22(11-9-20)32-29-33(17-16-19-6-4-5-7-24(19)30)26(34)18-25(39-29)27(35)31-21-12-14-23(37-2)15-13-21/h4-15,25H,3,16-18H2,1-2H3,(H,31,35) |
InChI-Schlüssel |
JEQWHBVLXSNXOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)OC)CCC4=CC=CC=C4F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.